1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea
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Overview
Description
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 2,4-dimethoxyphenyl group, an oxolan-3-yl group, and a pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Oxolan-3-yl Group: The oxolan-3-yl group can be introduced through a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the pyrazole intermediate.
Formation of the Urea Linkage: The final step involves the reaction of the 2,4-dimethoxyphenyl isocyanate with the pyrazole-oxolane intermediate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-3-yl]urea: Similar structure with a different position of the pyrazole ring.
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-2-yl)-1H-pyrazol-4-yl]urea: Similar structure with a different position of the oxolane ring.
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-5-yl]urea: Similar structure with a different position of the pyrazole ring.
Uniqueness
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea is unique due to its specific combination of functional groups and their positions, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-22-13-3-4-14(15(7-13)23-2)19-16(21)18-11-8-17-20(9-11)12-5-6-24-10-12/h3-4,7-9,12H,5-6,10H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNFVLZPLDWJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CN(N=C2)C3CCOC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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